REACTION_CXSMILES
|
[CH3:1][S:2][CH3:3].[F:4][C:5]([F:14])([F:13])[C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8].ClN1C(=O)CCC1=O.C(N(CC)CC)C>C(Cl)Cl>[CH3:1][S:2][CH2:3][C:9]1[CH:10]=[CH:11][CH:12]=[C:6]([C:5]([F:4])([F:14])[F:13])[C:7]=1[NH2:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(N)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
30.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 15° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 20° C
|
Type
|
CUSTOM
|
Details
|
did not exceed 15° C
|
Type
|
STIRRING
|
Details
|
After an additional five minutes of stirring
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WASH
|
Details
|
washed with two 200 ml portions of 10% sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The remainder of the solvent was distilled off
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CSCC1=C(N)C(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |